Product packaging for 3-(Difluoromethyl)pyridin-4-ol(Cat. No.:)

3-(Difluoromethyl)pyridin-4-ol

Cat. No.: B13665396
M. Wt: 145.11 g/mol
InChI Key: GGWIDQPQWUUBJZ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridin-4-ol hydrochloride is a chemical compound with the molecular formula C6H6ClF2NO and a molecular weight of 181.57 g/mol . Its structure features a pyridine ring, a fundamental scaffold in medicinal and agricultural chemistry, substituted with a difluoromethyl group at the 3-position and a hydroxyl group at the 4-position, provided as a hydrochloride salt to enhance stability or solubility. As a fluorinated pyridine derivative, this compound serves as a valuable building block in organic synthesis and drug discovery. Researchers utilize such structures in the design and development of novel active molecules, particularly in the agrochemical sector, where the trifluoromethylpyridine pharmacophore is known to exhibit desirable biological activities, including antibacterial and insecticidal properties . The presence of multiple heteroatoms and fluorine atoms makes it a versatile intermediate for constructing more complex molecules, such as 1,3,4-oxadiazole derivatives, which are explored for their efficacy against plant pathogens . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F2NO B13665396 3-(Difluoromethyl)pyridin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

3-(difluoromethyl)-1H-pyridin-4-one

InChI

InChI=1S/C6H5F2NO/c7-6(8)4-3-9-2-1-5(4)10/h1-3,6H,(H,9,10)

InChI Key

GGWIDQPQWUUBJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C(C1=O)C(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Difluoromethyl Pyridin 4 Ol and Analogues

Regioselective Difluoromethylation Strategies

Achieving regioselectivity in the difluoromethylation of pyridine (B92270) rings is a primary challenge due to the multiple reactive C-H bonds. Advanced methodologies have been developed to control the position of difluoromethylation, enabling the synthesis of specific isomers like 3-(difluoromethyl)pyridin-4-ol.

Direct Difluoromethylation of Pyridin-4-ol Derivatives

Direct C-H difluoromethylation of pyridin-4-ol derivatives presents an atom-economical approach to synthesizing the target compounds. While direct C-H functionalization of pyridines has been explored, methods specifically targeting the C-3 position of a pyridin-4-ol scaffold are part of a broader, evolving field. General strategies often rely on radical-based Minisci-type reactions, where a difluoromethyl radical is generated and attacks the electron-deficient pyridine ring. The regioselectivity of this reaction is highly dependent on the electronic and steric nature of the substituents on the pyridine ring and the specific reaction conditions employed. For pyridin-4-ol, the directing effects of the hydroxyl group play a crucial role in determining the site of functionalization.

Site-Selective C-H Difluoromethylation of Pyridine Systems

Due to the electronic nature of the pyridine core, C-H functionalization is often restricted to the ortho- and para-positions. However, recent breakthroughs have enabled selective difluoromethylation at the meta- and para-positions through innovative strategies involving pyridine intermediates.

A significant challenge in pyridine chemistry has been the direct functionalization at the meta-position (C-3 and C-5). A novel strategy has been developed that achieves meta-C-H difluoromethylation through a radical process involving oxazino pyridine intermediates. researchgate.netnih.govresearchgate.net These intermediates are readily formed from pyridines and act as substrates for radical meta-C-H difluoromethylation. nih.govnih.gov This method proceeds through a redox-neutral dearomatization-rearomatization sequence, successfully overcoming the inherent electronic preference for ortho and para functionalization. nih.gov The process involves the reaction of the dienamine-like oxazino intermediate with an electrophilic difluoromethyl radical source. researchgate.net

The same dearomatization-rearomatization strategy can be adapted to achieve highly regioselective para-C-H difluoromethylation. nih.gov This is accomplished by the in situ transformation of the oxazino pyridine intermediates into the corresponding pyridinium (B92312) salts upon treatment with acid. researchgate.netnih.gov These pyridinium salt intermediates exhibit electrophilic reactivity at the γ-position (para-position). researchgate.netresearchgate.net The subsequent reaction is a highly regioselective Minisci-type alkylation, where the difluoromethyl radical attacks the C-4 position of the pyridinium ion. nih.gov This method has proven effective for a range of substituted pyridines, providing good yields and excellent regioselectivity. nih.gov

Table 1: Para-Difluoromethylation of Various Pyridinium Salt Intermediates

Entry Substrate Product Yield (%)
1 2-Phenylpyridine 2-Phenyl-4-(difluoromethyl)pyridine 73
2 2-(p-Tolyl)pyridine 2-(p-Tolyl)-4-(difluoromethyl)pyridine 71
3 2-(4-Methoxyphenyl)pyridine 2-(4-Methoxyphenyl)-4-(difluoromethyl)pyridine 68
4 2-(4-Chlorophenyl)pyridine 2-(4-Chlorophenyl)-4-(difluoromethyl)pyridine 51
5 Pyridine 4-(Difluoromethyl)pyridine 61

This table presents a selection of results from the para-difluoromethylation of various pyridine derivatives via pyridinium salt intermediates, demonstrating the method's scope.

A key advantage of using oxazino pyridine intermediates is the ability to switch the regioselectivity of the C-H difluoromethylation between the meta- and para-positions under easily tunable conditions. researchgate.netnih.gov The reaction outcome is controlled by the presence or absence of acid. In basic or neutral conditions, the oxazino pyridine intermediate reacts via a radical process to yield the meta-difluoromethylated product. researchgate.netresearchgate.net Upon the addition of an acid, the intermediate is converted to a pyridinium salt, which then undergoes a Minisci-type reaction to afford the para-difluoromethylated pyridine. researchgate.netnih.gov This site-switchable protocol provides a versatile and powerful tool for generating diverse difluoromethylated pyridines from a common precursor and has been successfully applied to the late-stage functionalization of complex, drug-like molecules. researchgate.netnih.gov

N-Difluoromethylation of Pyridine and Pyridone/Quinolone Scaffolds

In addition to C-H functionalization, N-difluoromethylation of pyridone and quinolone scaffolds represents another important route to valuable compounds. A novel, transition-metal-free method has been developed for the synthesis of N-difluoromethylated pyridines, 4-pyridones, and 4-quinolones. nih.govub.edu This procedure utilizes the readily available and inexpensive reagent, ethyl bromodifluoroacetate. nih.govub.edursc.org

The reaction mechanism involves a two-step process: an initial N-alkylation of the pyridine nitrogen with ethyl bromodifluoroacetate, followed by an in situ hydrolysis of the resulting ester and subsequent decarboxylation to yield the N-CF2H group. nih.govub.edursc.org This method is sensitive to the electronic and steric properties of the substituents on the pyridine ring. nih.govub.edu For instance, the presence of a methoxy group at the para-position of the pyridine ring facilitates the formation of an N-difluoromethylated pyridin-4-one structure. rsc.orgrsc.org The process has been optimized and demonstrated for a variety of pyridine-containing molecules, including the successful synthesis of N-difluoromethylated analogues of fluorophores. ub.edursc.org

Table 2: N-Difluoromethylation of Pyridine Derivatives with Ethyl Bromodifluoroacetate

Entry Substrate Product Conversion Yield (%) Isolated Yield (%)
1 4-(Dimethylamino)pyridine (DMAP) 1-(Difluoromethyl)-4-(dimethylamino)pyridinium salt 96 -
2 Pyridine 1-(Difluoromethyl)pyridinium salt 63 40
3 2-Methylpyridine 1-(Difluoromethyl)-2-methylpyridinium salt 81 55
4 4-Methoxypyridine 1-(Difluoromethyl)pyridin-4-one - 55
5 4-Methoxyquinoline 1-(Difluoromethyl)quinolin-4-one - 60

This table summarizes the results of the N-difluoromethylation of various pyridine and quinoline derivatives using ethyl bromodifluoroacetate, showcasing the method's applicability.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer a powerful tool for the construction of complex molecules from simple precursors in a single step, enhancing synthetic efficiency. sciengine.com

A flexible three-component synthesis has been developed for producing highly substituted pyridin-4-ol derivatives. chim.it This method involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it The broad scope of viable nitriles and alkoxyallenes allows for the creation of a diverse range of substituted pyridin-4-ols. chim.it However, the purification of these polar compounds can be challenging due to the tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms. chim.it

To introduce fluorine-containing groups into the pyridin-4-ol scaffold, this three-component methodology has been adapted using fluoroalkyl-substituted carboxylic acids. chim.it Specifically, the use of trifluoroacetic acid (TFA) and related fluorinated carboxylic acids in place of standard carboxylic acids allows for the synthesis of fluorinated pyridin-4-ols. chim.it This variation demonstrates the flexibility of the MCR in incorporating valuable fluoroalkyl moieties. chim.it

Table 1: Synthesis of Fluorinated Pyridin-4-ols via Three-Component Reaction

Entry Alkoxyallene Nitrile Fluorinated Carboxylic Acid Product Yield (%)
1 Lithiated Methoxyallene Benzonitrile TFA 2-Phenyl-3-trifluoromethyl-pyridin-4-ol 65
2 Lithiated Methoxyallene Acetonitrile TFA 2-Methyl-3-trifluoromethyl-pyridin-4-ol 58
3 Lithiated Ethoxyallene Cyclohexanecarbonitrile TFA 2-Cyclohexyl-3-trifluoromethyl-pyridin-4-ol 72

Data synthesized from research findings describing the three-component synthesis of fluorinated pyridin-4-ols. chim.it

To overcome the purification challenges associated with polar pyridin-4-ol products, a four-component protocol has been established. chim.it This method extends the initial three-component reaction. After the formation of the pyridin-4-ol/pyridin-4-one mixture, the crude product is deprotonated with sodium hydride to form the corresponding pyridin-4-olate intermediate. chim.it This intermediate is then treated with a fourth component, nonafluorobutanesulfonyl fluoride (B91410) (NfF), in an O-sulfonylation reaction. chim.it This process yields pyridin-4-yl nonaflates, which are less polar and more amenable to purification by chromatography. chim.it These nonaflates serve as versatile precursors for further synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. chim.itresearchgate.net

Data synthesized from research findings describing the four-component synthesis of pyridin-4-yl nonaflates. chim.it

Three-Component Synthesis of Pyridin-4-ol Derivatives

Novel Difluoromethylation Reagents and Catalytic Systems

The direct introduction of the difluoromethyl (CF2H) group is a critical step in the synthesis of compounds like this compound. The development of new reagents and methods for difluoromethylation has been a major focus in organofluorine chemistry. chinesechemsoc.org These efforts aim to provide safer, more efficient, and more versatile alternatives to traditional methods. nih.gov

Difluoromethyl ethers are increasingly found in pharmaceuticals and agrochemicals. nih.govwiley.com Traditional synthesis methods often relied on the ozone-depleting and gaseous HCF2Cl (Freon 22). nih.govwiley.com Modern approaches utilize non-ozone-depleting liquid reagents like difluoromethyltriflate (HCF2OTf). nih.govberkeley.edu This reagent allows for the rapid difluoromethylation of phenols at room temperature with a broad substrate scope. nih.govberkeley.edu The reaction is believed to proceed through the formation of difluorocarbene, which then reacts with the phenol or phenolate. nih.gov This method's efficiency and tolerance for various functional groups enable its use in one-pot, multi-step sequences to convert aryl halides or aryl boronic acids into aryl difluoromethyl ethers. nih.gov

Ethyl bromodifluoroacetate has emerged as an inexpensive, stable, and commercially available reagent for difluoromethylation. rsc.orgrsc.org A transition-metal-free method has been developed for the N-difluoromethylation of pyridine and 4-pyridone/quinolone structures using this reagent. rsc.org The process involves a two-step sequence where the pyridine nitrogen first undergoes N-alkylation by ethyl bromodifluoroacetate, followed by an in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-CF2H product. rsc.org This approach is particularly relevant for 4-pyridone tautomers, which possess an N-H bond susceptible to this reaction. rsc.org The reaction's outcome can be influenced by steric and electronic factors of substituents on the pyridine ring. rsc.org For instance, an electron-donating methoxy group at the para-position can facilitate the formation of an N-difluoromethylated pyridin-4-one, while electron-withdrawing groups can hinder the reaction. rsc.org The versatility of ethyl bromodifluoroacetate is further highlighted by its ability to participate in different reaction pathways, including N, O-difluoromethylation and S-(ethoxycarbonyl)difluoromethylation, depending on the nucleophile and base used. fluoromart.comthieme-connect.com

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Acetic Acid
Acetonitrile
Benzonitrile
Cyclohexanecarbonitrile
Difluoromethyltriflate (HCF2OTf)
Ethyl Bromodifluoroacetate
Lithiated Ethoxyallene
Lithiated Methoxyallene
Nonafluorobutanesulfonyl fluoride (NfF)
Pivalonitrile
Pyridin-4-yl nonaflate
Sodium hydride
Trifluoroacetic acid (TFA)

Metal-Mediated and Metal-Free Difluoromethylation Techniques

The direct introduction of a difluoromethyl group onto a pyridine ring, particularly at the C3 position to form the precursor to this compound, can be achieved through various methods, broadly categorized as metal-mediated and metal-free techniques.

Metal-Mediated Difluoromethylation:

Transition-metal catalysis offers a powerful tool for the formation of C-CF2H bonds. Palladium-catalyzed cross-coupling reactions are a common approach, where a pre-functionalized pyridine, such as a halopyridine, is coupled with a difluoromethyl source. For instance, the use of reagents like TMSCF2H (difluoromethyltrimethylsilane) in the presence of a palladium catalyst can effectively introduce the difluoromethyl group rsc.org. Copper-mediated reactions have also proven effective for the difluoromethylation of heteroaryl C-H bonds under oxidative conditions rsc.org. These methods often exhibit good functional group tolerance and can be applied to complex substrates.

A notable strategy involves a two-step process of C-H borylation followed by difluoromethylation. This approach allows for the site-selective introduction of the difluoromethyl group onto arenes and heteroarenes rsc.org.

Catalyst SystemSubstrate TypeDifluoromethylating AgentKey Features
Pd(dba)2 / RuPhosAroyl chlorides[(DMPU)2Zn(CF2H)2]Catalytic decarbonylative difluoromethylation at ambient conditions rsc.org.
Pd(OAc)2 / Xantphos(Hetero)aryl halides(TMEDA)Zn(CF2H)2Effective for a range of electron-deficient and electron-rich substrates rsc.org.
Pd CatalystAryl chlorides/bromidesTMSCF2HUtilizes a readily available difluoromethyl source rsc.org.
Copper(I) complexesHeteroaryl C-H bonds(phen)CuCF2HFirst transition-metal mediated C-H difluoromethylation under oxidative conditions rsc.org.

Metal-Free Difluoromethylation:

In recent years, transition-metal-free methods have gained significant attention due to their milder reaction conditions and reduced metal contamination in the final products. A prominent metal-free approach for the synthesis of N-difluoromethylated pyridones involves the use of ethyl bromodifluoroacetate (BrCF2COOEt) rsc.org. This reagent serves as a source of the difluoromethyl group in a process that typically involves N-alkylation followed by in situ hydrolysis and decarboxylation rsc.orgnih.gov. This method is particularly relevant for the synthesis of pyridin-4-one scaffolds.

Radical-based C-H difluoromethylation represents another important metal-free strategy. These reactions often utilize radical initiators to generate a difluoromethyl radical, which then adds to the pyridine ring. The regioselectivity of this addition can be influenced by the electronic properties of the pyridine substrate.

ReagentSubstrateProduct TypeMechanism Highlights
Ethyl bromodifluoroacetatePyridinesN-difluoromethylated pyridonesN-alkylation followed by hydrolysis and decarboxylation rsc.org.
Difluoroacetic acidPyridines and other heteroarenesC-difluoromethylated heteroarenesMinisci-type radical difluoromethylation rsc.org.
Hypervalent iodine(III) reagent with difluoroacetoxy ligandsHeteroarenesC-difluoromethylated heteroarenesPhotolytically induced C-H difluoromethylation rsc.org.

Sequential Functionalization and Late-Stage Difluoromethylation

The ability to introduce a difluoromethyl group at a late stage in a synthetic sequence is highly valuable, as it allows for the rapid diversification of complex molecules and the synthesis of analogues of established drugs and bioactive compounds.

Introduction of Difluoromethyl Groups into Complex Molecular Frameworks

Late-stage difluoromethylation of pyridine-containing drugs and complex molecules has been successfully demonstrated using methods that allow for regioselective functionalization. A powerful strategy involves the temporary dearomatization of the pyridine ring to activate specific positions for C-H functionalization nih.gov. By using oxazino pyridine intermediates, which are readily accessed from pyridines, it is possible to achieve meta-C-H difluoromethylation through a radical process nih.gov. The selectivity can be switched to the para position by in situ transformation of the oxazino pyridines to the corresponding pyridinium salts upon acid treatment nih.gov. These mild conditions are compatible with a range of functional groups, making this approach suitable for the late-stage modification of complex molecular frameworks nih.govresearchgate.net.

One-Pot Synthetic Sequences for Enhanced Efficiency

One-pot synthetic sequences that combine multiple reaction steps without the isolation of intermediates offer significant advantages in terms of efficiency, reduced waste, and simplified purification. For the synthesis of fluorinated pyridin-4-ol analogues, one-pot procedures can be designed to introduce the fluorine-containing moiety and construct the pyridin-4-one ring in a single operation.

For example, a one-pot difluoromethylation of loratadine, a pyridine-containing drug, has been demonstrated, showcasing the potential of these methods in process chemistry nih.govresearchgate.net. Furthermore, consecutive regioselective ionic and radical double functionalization of C-H bonds in pyridines has been achieved in the same flask, leading to di-functionalized pyridine derivatives nih.gov.

Synthetic Routes to Related Fluorinated Pyridin-4-ol Scaffolds

The synthesis of fluorinated pyridin-4-ol scaffolds is not limited to the direct introduction of a difluoromethyl group. Various synthetic routes have been developed to access a range of fluorinated analogues, which are valuable for structure-activity relationship studies.

One approach involves the synthesis of a fluorinated pyridine precursor that can then be converted to the corresponding pyridin-4-ol. For instance, methyl 3-fluoropyridine-4-carboxylate can be synthesized from methyl 3-nitropyridine-4-carboxylate via nucleophilic aromatic substitution (SNAr) with a fluoride source like cesium fluoride (CsF) nih.govresearchgate.net. The resulting fluorinated pyridine carboxylate can then be further manipulated to yield the desired pyridin-4-ol derivative. The use of pyridine N-oxides has also been shown to facilitate the direct fluorination of the pyridine ring, particularly at the meta position, which is typically challenging due to the electronic nature of the ring rsc.org.

Another strategy focuses on building the fluorinated pyridin-4-one ring from acyclic precursors. For example, fluorinated 1,3-dicarbonyl compounds can be condensed with amines or ammonia derivatives to construct the pyridin-4-one core. This approach allows for the incorporation of various fluorine-containing groups at different positions of the ring.

PrecursorKey TransformationProductReference
Methyl 3-nitropyridine-4-carboxylateNucleophilic aromatic substitution with CsFMethyl 3-fluoropyridine-4-carboxylate nih.govresearchgate.net
3-Bromo-4-nitropyridine N-oxideDirect fluorination3-Fluoro-4-nitropyridine N-oxide rsc.org
Fluorinated 1,3-dicarbonylsCondensation with aminesFluorinated pyridin-4-onesGeneral approach

Molecular Structure, Tautomerism, and Conformational Analysis

Tautomeric Equilibrium of Pyridin-4-ol/Pyridin-4-one Systems

Like other 4-hydroxypyridines, 3-(Difluoromethyl)pyridin-4-ol exists in a tautomeric equilibrium with its corresponding pyridone form, 3-(difluoromethyl)-1H-pyridin-4-one. stackexchange.comresearchgate.net This equilibrium is not static; its position is highly sensitive to the compound's environment, including the solvent and physical state. stackexchange.com The pyridone tautomer is generally favored due to the stability of the C=O double bond compared to a C=N double bond and the aromatic character of the charge-separated resonance form. stackexchange.com Computational studies have confirmed that the tautomerization of 4-pyridone to 4-hydroxypyridine (the pyridinol form) leads to a significant gain in aromaticity. rsc.orgnih.govbohrium.com

In the gas phase, the hydroxy form (pyridin-4-ol) is generally preferred. stackexchange.comwayne.edu However, in condensed phases, the equilibrium shifts. In the crystalline state and in polar solvents, the equilibrium is driven almost entirely toward the pyridone form. stackexchange.com This preference is attributed to intermolecular hydrogen bonding, which strongly favors the pyridone structure. researchgate.net

Influence of Substituents on Tautomer Ratio

Solvent Effects on Tautomeric Preferences

The solvent plays a critical role in determining which tautomer predominates. The preference for the pyridone form increases with the polarity of the medium. rsc.orgnih.gov In nonpolar solvents like cyclohexane or chloroform, both the pyridin-4-ol and pyridin-4-one tautomers can coexist in comparable amounts. stackexchange.com Conversely, in polar solvents, the equilibrium shifts decisively to the right, favoring the pyridone tautomer. stackexchange.com This is because polar solvents can effectively solvate the charge-separated resonance structures of the pyridone form, thereby stabilizing it over the less polar pyridin-4-ol tautomer.

Phase / Solvent TypePredominant TautomerGoverning Factors
Gas PhasePyridin-4-ol (Hydroxy form)Intrinsic molecular stability stackexchange.comwayne.edu
Nonpolar Solvents (e.g., Cyclohexane)Comparable amounts of both tautomersMinimal solvent-solute interactions stackexchange.com
Polar Solvents (e.g., Water, DMSO)Pyridin-4-one (Oxo-form)Stabilization of polar pyridone form; Hydrogen bonding stackexchange.comrsc.orgnih.gov
Crystalline (Solid) StatePyridin-4-one (Oxo-form)Intermolecular hydrogen bonding and crystal packing forces stackexchange.com

Structural Elucidation using X-ray Crystallography

While the crystal structure of the specific compound this compound is not described in the surveyed literature, extensive crystallographic studies on related pyridin-4-one systems provide a clear precedent. It is well-established that in the crystalline state, these compounds exist exclusively as the pyridone tautomer. stackexchange.com This is due to the formation of strong intermolecular N-H···O=C hydrogen bonds, which create stable, extended networks in the solid state. Therefore, it is predicted that this compound would crystallize as 3-(difluoromethyl)-1H-pyridin-4-one, with its crystal packing dominated by such hydrogen-bonding interactions.

Conformational Landscape Analysis and Intermolecular Interactions

The conformational flexibility of this compound primarily arises from the rotation of the difluoromethyl group around the C3-C(F₂) bond. The orientation of the C-H bond within the -CHF₂ group relative to the plane of the pyridine (B92270) ring defines the conformational landscape. Fluorine substitution is known to have a profound impact on molecular conformation. nih.gov The size and electronegativity of the fluorine atoms create steric and electronic effects that influence the rotational barrier and the preferred dihedral angles.

Based on a thorough review of available scientific literature, a comprehensive and specific dataset for the compound “this compound” that aligns with the requested article structure is not publicly available at this time.

Detailed experimental and computational characterization, including specific Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F, DOSY, NOESY), Vibrational Spectroscopy (IR, Raman), Mass Spectrometry (MS) fragmentation analysis, and Density Functional Theory (DFT) calculations for this exact molecule could not be located.

To generate the scientifically accurate and detailed article as requested, specific data from published research on "this compound" is required. Information on related but distinct compounds cannot be used as a substitute due to the strict instruction to focus solely on the specified molecule.

Advanced Spectroscopic and Computational Characterization

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Optimization of Molecular Geometry

Computational chemistry provides powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, seeks to find the coordinates on a potential energy surface where the net forces on all atoms are zero, representing a stable or metastable structure.

For 3-(Difluoromethyl)pyridin-4-ol, this analysis would typically be performed using methods like Density Functional Theory (DFT), often with a basis set such as 6-311++G(d,p), to accurately model electron correlation. The output of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation. This foundational data is crucial as it is the starting point for all other computational analyses. Without experimental data like X-ray crystallography for comparison, these calculated geometries provide the most reliable structural representation of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available) This table would typically list calculated values for key bond lengths (e.g., C-C, C-N, C-O, C-F, O-H) and bond angles (e.g., C-N-C, C-C-O). { "display_type": "interactive_table", "data": [ ["Parameter", "Calculated Value (Å or °)"], ["C2-N1-C6", "Data Not Available"], ["C3-C4-C5", "Data Not Available"], ["C4-O-H", "Data Not Available"], ["C3-C(F2H)", "Data Not Available"], ["C(F2H)-F", "Data Not Available"] ] }

{ "display_type": "interactive_table", "data": [ ["Parameter", "Energy (eV)"], ["EHOMO", "Data Not Available"], ["ELUMO", "Data Not Available"], ["Energy Gap (ΔE)", "Data Not Available"] ] }

{ "display_type": "interactive_table", "data": [ ["Descriptor", "Calculated Value (eV)"], ["Ionization Potential (I)", "Data Not Available"], ["Electron Affinity (A)", "Data Not Available"], ["Electronegativity (χ)", "Data Not Available"], ["Chemical Hardness (η)", "Data Not Available"], ["Global Electrophilicity (ω)", "Data Not Available"] ] }

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. taylorandfrancis.comwikipedia.org These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. taylorandfrancis.comnih.gov For pyridine (B92270) derivatives, a class of compounds widely explored in medicinal chemistry, QSAR studies have been pivotal in elucidating the structural requirements for various biological activities. nih.govmdpi.com

The fundamental principle of QSAR is to correlate molecular descriptors—numerical representations of a molecule's physicochemical properties—with a measured biological response. taylorandfrancis.com A typical QSAR model can be expressed as:

Activity = f (Molecular Descriptors) + error wikipedia.org

For scaffolds related to this compound, QSAR models would be developed by first generating a dataset of analogous compounds with experimentally determined biological activities. Molecular descriptors for these compounds would then be calculated, falling into several categories:

Electronic Descriptors: Such as atomic charges and dipole moments, which are crucial for electrostatic interactions.

Steric Descriptors: Including molecular volume, surface area, and specific substituent parameters that describe the size and shape of the molecule.

Hydrophobic Descriptors: Often represented by the partition coefficient (log P), which influences membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov

Topological Descriptors: Numerical indices that describe the connectivity and branching of the molecular structure. nih.gov

Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to build the mathematical equation linking these descriptors to the activity. nih.gov For instance, a QSAR study on a series of 1,4-dihydropyridines and pyridines as P-glycoprotein (P-gp) inhibitors successfully developed models with good predictive performance (R² = 0.76, Q² = 0.62), highlighting the contribution of electronic, steric, and lipophilic factors. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used for other pyridine derivatives to create 3D contour maps that visualize the favorable and unfavorable regions for activity, guiding the design of more potent analogs. nih.govnih.gov

While a specific QSAR model for this compound is not detailed in the available literature, the established methodologies for related pyridine and pyridin-4-one structures provide a clear framework for how such an analysis would proceed to optimize its potential therapeutic activities.

Molecular Docking Simulations for Ligand-Target Interactions (Applicable to derivatives/related scaffolds)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This technique is essential for understanding the molecular basis of ligand-target interactions and is widely used in structure-based drug design. thesciencein.org For derivatives of this compound, docking simulations have provided critical insights into their binding modes with key therapeutic targets like the PI3K/mTOR pathway. mdpi.comresearchgate.netacs.org

The process involves preparing the 3D structures of both the ligand and the protein target, often obtained from crystallographic databases like the Protein Data Bank (PDB). mdpi.comnih.gov A scoring function is then used to evaluate the fitness of different binding poses, estimating the binding affinity (e.g., in kcal/mol). nih.govugm.ac.id

A prominent example involves a derivative, (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a dual inhibitor of PI3K and mTOR kinases. mdpi.com Computational modeling of this compound within the ATP-binding pocket of PI3Kα (PDB ID: 6OAC) revealed key interactions that stabilize the complex. acs.org The simulation showed that the 4-(difluoromethyl)pyridin-2-amine (B599231) moiety plays a crucial role, with its NH2 group forming hydrogen bonds with the backbone of residues Asp810 and Asp933. acs.org Another critical hydrogen bond was observed between the oxygen atom of the (R)-3-methylmorpholine group and the backbone amide of Val851. acs.org

These specific interactions, predicted through docking, explain the high affinity of the compound for its target and provide a structural rationale for its inhibitory activity. Similar studies on other pyridine derivatives have been used to understand binding to targets like the Pseudomonas aeruginosa LasR ligand in quorum sensing and Tropomyosin receptor kinase A (TRKA) in cancer therapy. nih.govrsc.orgnih.govresearchgate.net

The table below summarizes key interactions identified through molecular docking for a derivative of this compound with the PI3Kα kinase domain.

Derivative MoietyInteracting Residue(s)Type of InteractionReference
4-(difluoromethyl)pyridin-2-amineAsp810, Asp933Hydrogen Bond acs.org
(R)-3-methylmorpholineVal851Hydrogen Bond acs.org

These simulations are invaluable for rational drug design, allowing researchers to predict how structural modifications to the this compound scaffold would affect target binding, thereby guiding the synthesis of derivatives with improved potency and selectivity. nih.govnih.gov

Chemical Reactivity and Transformational Pathways

Oxidation and Reduction Reactions

The oxidation and reduction of the 3-(difluoromethyl)pyridin-4-ol ring system are challenging transformations influenced by the electronic nature of the substituents.

Oxidation: The pyridine (B92270) ring, particularly when substituted with an electron-withdrawing group like difluoromethyl, is generally resistant to oxidation. Attempts to oxidize related difluoromethylated pyridine derivatives, such as the oxidation of 2-(difluoromethyl)pyridin-4-amine (B3027980) to form 2-(difluoromethyl)-4-nitropyridine, have been reported as unsuccessful. nih.gov This suggests that direct oxidation of the ring or the difluoromethyl group under standard conditions is difficult. Oxidation of the hydroxyl group (in the pyridin-4-ol tautomer) is also not a typical reaction pathway, as the compound predominantly exists as the more stable 4-pyridone tautomer. researchgate.net If oxidation were to occur, it would likely require harsh conditions or specialized reagents, potentially leading to ring degradation.

Reduction: The reduction of the pyridine ring is a more feasible transformation. Catalytic hydrogenation of pyridine rings is a well-established method to produce piperidines. Given the electron-deficient nature of the ring in this compound, it would be expected to undergo reduction under conditions such as high-pressure hydrogenation with catalysts like rhodium on carbon or platinum oxide. The reaction would convert the aromatic ring into a 3-(difluoromethyl)piperidin-4-ol, a saturated heterocyclic system. The specific conditions required would likely be influenced by the presence of the difluoromethyl and hydroxyl groups.

Reaction TypeExpected OutcomeReagents/Conditions
OxidationLow reactivity, potential for ring degradationHarsh oxidizing agents (e.g., KMnO4, m-CPBA)
ReductionFormation of 3-(difluoromethyl)piperidin-4-olCatalytic Hydrogenation (e.g., H2, PtO2 or Rh/C)

Nucleophilic and Electrophilic Substitution Reactions

The electronic properties of the pyridine ring in this compound heavily influence its susceptibility to substitution reactions. The nitrogen heteroatom and the difluoromethyl group both withdraw electron density, making the ring electron-deficient.

Electrophilic Aromatic Substitution (SEAr): Pyridine itself is significantly less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of a second, powerful electron-withdrawing group (CF2H) at the 3-position further deactivates the ring, making electrophilic substitution exceptionally difficult. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would require forcing conditions and are likely to result in low yields, if they proceed at all. youtube.com If substitution were to occur, it would be directed to the C-5 position, which is meta to both the nitrogen and the difluoromethyl group, avoiding the formation of highly unstable cationic intermediates with positive charges adjacent to the electron-deficient centers. Formation of the corresponding N-oxide can sometimes facilitate electrophilic substitution by making the ring more electron-rich, but the efficacy of this approach would be diminished by the CF2H group. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it highly activated for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-6). stackexchange.com For this compound, the C-2 and C-6 positions are activated towards attack by nucleophiles. A suitable leaving group, such as a halide, would be required at one of these positions for an SNAr reaction to proceed. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is the driving force for this reactivity. stackexchange.com The difluoromethyl group at C-3 would further stabilize the anionic intermediate formed upon nucleophilic attack at C-2.

PositionReactivity toward Electrophiles (SEAr)Reactivity toward Nucleophiles (SNAr)
C-2Strongly DeactivatedActivated (requires leaving group)
C-5Least DeactivatedDeactivated
C-6Strongly DeactivatedActivated (requires leaving group)

Reactions at the Hydroxyl and Pyridine Ring Positions

This compound exists as a tautomeric mixture, predominantly favoring the 4-pyridone form. This ambident nature allows for reactions at either the oxygen or nitrogen atoms, depending on the reactants and conditions. researchgate.net

N-Alkylation/N-Arylation: The nitrogen atom of the 4-pyridone tautomer is a strong nucleophilic center. In reactions with electrophiles like alkyl or aryl halides, N-substitution is often the major pathway. For instance, studies on the reaction of pyridin-4-ol with pentafluoropyridine (B1199360) show that the product of attack is at the nitrogen atom. researchgate.net

O-Alkylation/O-Acylation: The oxygen atom of the pyridin-4-ol tautomer can also act as a nucleophile, leading to O-substituted products (pyridyl ethers or esters). This pathway is generally less favored than N-alkylation but can be promoted under specific conditions, such as by using silver salts to activate the oxygen.

Conversion to Leaving Groups: The hydroxyl group is crucial for further functionalization. It can be readily converted into a better leaving group, such as a triflate or nonaflate, which is essential for cross-coupling reactions. chim.it

The electron-withdrawing difluoromethyl group increases the acidity of both the N-H proton in the pyridone form and the O-H proton in the pyridinol form, facilitating deprotonation to form the corresponding anion, which is a key step in many of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions of Pyridin-4-yl Nonaflates

A highly effective strategy for the functionalization of the this compound core involves palladium-catalyzed cross-coupling reactions. The hydroxyl group itself is a poor leaving group for these transformations. Therefore, it is first converted into a sulfonate ester, such as a nonaflate (ONf), which is an excellent leaving group. chim.it

The synthesis of the pyridin-4-yl nonaflate is typically achieved by treating the pyridin-4-ol with nonafluorobutanesulfonyl fluoride (B91410) (NfF) in the presence of a base. chim.it The resulting 3-(difluoromethyl)pyridin-4-yl nonaflate is a versatile electrophile for a range of palladium-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-4 position.

Examples of Applicable Cross-Coupling Reactions:

Reaction NameCoupling PartnerProduct Type
Suzuki CouplingOrganoboron Reagents (e.g., Arylboronic acids)4-Arylpyridines
Sonogashira CouplingTerminal Alkynes4-Alkynylpyridines
Stille CouplingOrganostannanes4-Aryl/Vinylpyridines
Heck CouplingAlkenes4-Alkenylpyridines
Buchwald-Hartwig AminationAmines4-Aminopyridines

These reactions provide a powerful toolkit for elaborating the molecular structure, introducing diverse substituents at the C-4 position with high efficiency and functional group tolerance. researchgate.netunistra.fr

Cycloaddition Reactions Involving Pyridinium (B92312) Betaines Derived from Pyridin-4-ols

Pyridin-4-ols are precursors to zwitterionic species known as pyridinium betaines (or pyridinium ylides), which are valuable 1,3-dipoles in cycloaddition reactions. Specifically, the tautomeric form of this compound is structurally analogous to a 3-oxidopyridinium betaine (B1666868) after N-alkylation or N-acylation. These betaines behave as 4π components in [3+2] cycloaddition reactions with 2π dipolarophiles. rsc.orgresearchgate.net

This transformation is a powerful method for constructing bicyclic nitrogen-containing heterocycles, such as the tropane (B1204802) skeleton. rsc.org The reaction proceeds by treating an N-substituted 3-oxidopyridinium betaine with an alkene or alkyne. The cycloaddition occurs across the C-2 and C-6 positions of the pyridine ring.

The regioselectivity and diastereoselectivity of these reactions are often high and can be influenced by the nature of the substituent on the nitrogen atom and the electronics of the dipolarophile. rsc.org This pathway offers a convergent route to complex molecular architectures starting from the relatively simple this compound scaffold.

Influence of the Difluoromethyl Group on Chemical Stability and Reactivity

The difluoromethyl (CF2H) group exerts a profound influence on the properties of the pyridine ring, primarily through its strong electron-withdrawing inductive effect. nih.gov

Electronic Effects:

Reactivity: The CF2H group deactivates the pyridine ring towards electrophilic attack while simultaneously activating it for nucleophilic attack. researchgate.netnih.gov This is a critical consideration in planning synthetic routes involving substitution reactions on the ring.

Acidity: It increases the acidity of the N-H proton of the 4-pyridone tautomer and the O-H proton of the pyridin-4-ol tautomer, making deprotonation easier.

Basicity: The electron-withdrawing nature of the CF2H group reduces the basicity of the pyridine nitrogen, making it less prone to protonation than unsubstituted pyridine.

Stability: The CF2H group is generally considered a stable functional group. However, under strongly basic conditions, difluoromethyl groups attached to certain heterocyclic rings can be susceptible to decomposition via defluorination. acs.org While more stable than a corresponding monofluoromethyl group, this potential instability should be considered when planning reactions that involve strong bases. acs.org The CF2H group is also recognized as a bioisostere of a hydroxyl group, meaning it can mimic its steric and electronic properties in a biological context while often improving metabolic stability. nih.gov

Property AffectedInfluence of the CF2H Group
Electrophilic ReactivityDecreased
Nucleophilic ReactivityIncreased
Acidity (N-H / O-H)Increased
Basicity (Pyridine N)Decreased
Chemical StabilityGenerally stable, potential for decomposition under strong base

Mechanistic Investigations of Reactions Involving 3 Difluoromethyl Pyridin 4 Ol

Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of 3-(Difluoromethyl)pyridin-4-ol and related structures can be approached through several distinct mechanistic pathways, primarily involving the late-stage functionalization of a pre-formed pyridine (B92270) ring.

One prominent pathway involves a radical process utilizing a temporary dearomatization strategy to activate the otherwise inert pyridine ring. uni-muenster.de In this approach, a pyridine derivative is first converted into an oxazino pyridine intermediate. nih.gov This dearomatized intermediate possesses altered electronic properties, rendering specific positions susceptible to radical attack. The difluoromethyl group is introduced via a difluoromethyl radical, which is generated from a suitable precursor. Following the radical addition, a rearomatization step yields the final meta-difluoromethylated pyridine product. This method is particularly notable for its ability to functionalize the C-H bond at the meta-position, a notoriously challenging transformation. uni-muenster.denih.gov

A second pathway achieves C3-selectivity through the formation of nucleophilic dihydropyridine (B1217469) intermediates. researchgate.net This method begins with the hydroboration of a pyridine, catalyzed by a triaryl borane (B79455), to generate a 1,4-dihydropyridine (B1200194). researchgate.net This intermediate is significantly more nucleophilic than the parent pyridine, particularly at the C3 position. It can then react with an electrophilic difluoromethyl source, leading to the introduction of the desired group at the C3 position. The final step involves an oxidative aromatization to restore the pyridine ring. researchgate.net

A summary of these key synthetic pathways is presented below.

Pathway Key Intermediate Description Selectivity
Radical C-H FunctionalizationOxazino PyridineTemporary dearomatization of the pyridine ring allows for a radical addition of a difluoromethyl group, followed by rearomatization. nih.govMeta (C3)
Dihydropyridine Functionalization1,4-DihydropyridineBorane-catalyzed hydroboration creates a nucleophilic intermediate that reacts with an electrophilic difluoromethyl reagent. researchgate.netC3

Transition State Analysis in Difluoromethylation Processes

While detailed computational studies and experimental transition state analyses for the specific synthesis of this compound are not extensively documented, the mechanisms provide insight into the nature of the transition states.

In the radical-mediated pathway, the key transition state involves the attack of a difluoromethyl radical onto the electron-rich oxazino pyridine intermediate. The difluoromethyl radical is generally considered nucleophilic; however, by using reagents equipped with a removable electron-withdrawing group, its character can be shifted to become more electrophilic. The transition state would therefore involve the interaction of this electrophilic radical with the nucleophilic β- or δ-positions of the dearomatized ring. nih.gov The stability of this transition state is a critical factor in the success of the C-H functionalization.

For the pathway involving dihydropyridine intermediates, the crucial transition state occurs during the reaction between the nucleophilic C3 position of the 1,4-dihydropyridine and the electrophilic difluoromethylating agent. researchgate.net The geometry and energy of this transition state dictate the efficiency of the C-CF2H bond formation. The reaction is driven by the high nucleophilicity of the dihydropyridine, which lowers the activation energy for the substitution step.

Regioselectivity and Stereoselectivity Determinants

Regioselectivity is a paramount challenge and a key determinant of success in the synthesis of specifically substituted pyridines. The final product, this compound, is achiral, making stereoselectivity a non-applicable factor in the final structure. However, the control over the position of the difluoromethyl group (regioselectivity) is mechanistically determined.

The switchable regioselectivity observed in the radical pathway is a significant advancement. The choice of reaction conditions dictates the position of functionalization:

Meta-Selectivity : Under neutral or basic conditions, the oxazino pyridine intermediate exhibits nucleophilic character at the β- and δ-positions. This directs the attack of the electrophilic difluoromethyl radical primarily to the meta-position (C3). nih.gov

Para-Selectivity : The addition of a strong acid, such as camphorsulfonic acid (CSA), transforms the oxazino pyridine in situ into a pyridinium (B92312) salt. nih.gov This transformation alters the electronic landscape of the ring, rendering the γ-position (para or C4) electrophilic and directing the functionalization to that site. nih.gov

In the dihydropyridine pathway, C3-selectivity is achieved by the inherent reactivity of the 1,4-dihydropyridine intermediate. The hydroboration step specifically generates an intermediate where the C3 position is the most nucleophilic center, thus directing the subsequent reaction with the electrophile to this site exclusively. researchgate.net

Role of Catalysts and Reagents in Reaction Mechanism

The catalysts and reagents employed in these synthetic pathways play precise and critical roles in steering the reaction mechanism.

In the radical C-H difluoromethylation pathway :

Difluoromethyl Radical Precursor : Reagents such as 2,2-difluoro-2-iodo-1-phenylethan-1-one are used. Upon photochemical activation (e.g., irradiation with a 456 nm LED), this compound generates the required difluoromethyl radical species. nih.gov An essential feature is an electron-withdrawing auxiliary group that enhances the electrophilicity of the resulting radical, facilitating its reaction with the nucleophilic intermediate. nih.gov

Acid/Base Reagents : Acetic acid and 2,2,6,6-tetramethylpiperidine (B32323) (TMP) are used to control the reaction environment for meta-selectivity. nih.gov Critically, a strong acid like camphorsulfonic acid (CSA) acts as a mechanistic switch. Its role is to protonate the intermediate, forming a pyridinium salt and redirecting the functionalization to the para-position. nih.gov

In the dihydropyridine pathway :

Catalyst : A triaryl borane is used to catalyze the initial hydroboration of the pyridine ring. This catalyst is essential for the efficient generation of the reactive 1,4-dihydropyridine intermediate. researchgate.net

Difluoromethylating Reagent : Electrophilic reagents, often based on saccharin (B28170) or phthalimide (B116566) scaffolds, serve as the source of the "+CF2H" group that is transferred to the nucleophilic dihydropyridine. researchgate.net

The table below summarizes the roles of key components in achieving selective difluoromethylation.

Pathway Component Type Mechanistic Role
Radical C-H FunctionalizationLight (456 nm LED)InitiatorInitiates the formation of the difluoromethyl radical from its precursor. nih.gov
Radical C-H FunctionalizationCamphorsulfonic acid (CSA)Reagent/SwitchProtonates the oxazino pyridine intermediate to form a pyridinium salt, switching selectivity from meta to para. nih.gov
Dihydropyridine FunctionalizationTriaryl BoraneCatalystCatalyzes the hydroboration of the pyridine ring to form the nucleophilic 1,4-dihydropyridine intermediate. researchgate.net
Dihydropyridine FunctionalizationElectrophilic SCF2H ReagentReagentActs as the electrophile, reacting with the C3 position of the dihydropyridine to form the C-CF2H bond. researchgate.net

Advanced Research Applications and Design Principles

Strategic Use as a Building Block in Complex Molecule Synthesis

The 3-(difluoromethyl)pyridin-4-ol scaffold is a valuable building block for constructing more complex molecular architectures. acs.orgnih.gov Pyridine (B92270) and its derivatives are fundamental components in the synthesis of biologically active substances. eurekalert.org The presence of multiple functional groups—the pyridine nitrogen, the hydroxyl group, and the difluoromethylated carbon—offers several reaction sites for further chemical elaboration.

Chemists can leverage the hydroxyl group for etherification or esterification reactions, while the pyridine ring itself can undergo various C-H functionalization or cross-coupling reactions to introduce additional substituents. rsc.org The development of methods for the regioselective introduction of difluoromethyl groups into pyridine rings has significantly expanded the toolkit for creating novel compounds. eurekalert.orgnih.govresearchgate.net This allows for the late-stage modification of complex molecules, which is particularly valuable in structure-activity relationship studies. researchgate.net The synthesis of functionalized pyridones and pyridinols serves as a critical step in the creation of trifluoromethylated and difluoromethylated heterocycles used in various fields of chemical science. mdpi.com

Scaffold Exploration in Medicinal Chemistry Research

In medicinal chemistry, the pyridine scaffold is one of the most prevalent heterocyclic units found in pharmaceutical agents. nih.gov The introduction of a difluoromethyl group onto this scaffold is a strategic design choice to modulate the physicochemical and pharmacokinetic properties of a drug candidate. researchgate.net

The this compound framework and its derivatives have been explored in the design of kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. nih.govacs.org These pathways are frequently dysregulated in cancer and other diseases. nih.govnih.gov

The difluoromethyl-pyridine moiety has been identified as an effective binding module for PI3K. For example, in the development of pan-class I PI3K/mTOR inhibitors, replacing a trifluoromethyl-pyridine group with a difluoromethyl-pyrimidine group led to improved potency. acs.org This highlights the subtle but significant impact of the fluorine substitution pattern on target affinity.

Several potent PI3K/mTOR inhibitors incorporating a difluoromethyl-heterocyclic scaffold have been developed. These compounds often feature a morpholine (B109124) substituent, which is known to form crucial hydrogen bond interactions with the hinge region of the kinase. acs.org The amino-pyridine portion of the scaffold interacts with key amino acid residues like aspartate in the enzyme's active site. acs.orgacs.org The development of brain-penetrant mTOR inhibitors, such as PQR626, which contains a difluoromethyl-pyridin-amine core, demonstrates the utility of this scaffold for treating neurological disorders where the mTOR pathway is hyperactivated. documentsdelivered.com

CompoundTarget(s)Key Structural MoietySignificance
PQR309 (Bimiralisib)pan-Class I PI3K, mTOR4-(Trifluoromethyl)pyridin-2-amineClinical candidate in oncology; established the importance of the fluoro-pyridine scaffold. acs.org
PQR514pan-PI3K, mTOR4-(Difluoromethyl)pyrimidin-2-amine (B6150705)Demonstrated improved potency over trifluoromethyl analogue, highlighting the benefit of the CHF2 group. acs.org
PQR626mTOR4-(Difluoromethyl)pyridin-2-amine (B599231)A brain-penetrant inhibitor developed for neurological disorders, showing good tolerability and efficacy in preclinical models. documentsdelivered.com

Compared to the more common trifluoromethyl (CF3) group, the difluoromethyl (CHF2) group is less lipophilic. researchgate.net This can be advantageous in drug design, as excessively high lipophilicity is often associated with poor solubility and increased off-target toxicity. nih.gov Furthermore, the C-H bond in the CHF2 group can act as a weak hydrogen bond donor, potentially forming additional interactions with a biological target that are not possible with a CF3 group. researchgate.net The difluoromethyl group is also considered a bioisostere of hydroxyl or thiol groups, allowing for structural modifications that can enhance metabolic stability by blocking sites of oxidation. researchgate.net The strategic placement of fluorine atoms can profoundly alter a molecule's conformation and electronic distribution, thereby influencing its binding affinity and pharmacokinetic profile. unacademy.com

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into clinical candidates. The impact of the difluoromethyl group is a key focus in the SAR of many bioactive molecules containing the this compound scaffold.

Research has shown that the switch from a CF3 to a CHF2 group can significantly enhance biological activity. In the context of PI3K inhibitors, compounds with a 4-(difluoromethyl)pyrimidin-2-amine moiety displayed higher in vitro potency compared to their 4-(trifluoromethyl)pyridin-2-amine predecessors. acs.org This improvement was attributed to more favorable interactions within the ATP-binding site of the kinase. acs.org The position of the difluoromethyl group on the pyridine ring is also critical for efficacy. eurekalert.org Synthetic methods that allow for precise, regioselective installation of the CHF2 group at different positions (e.g., meta vs. para) are crucial for exploring the SAR and identifying the optimal substitution pattern for a given biological target. eurekalert.orgnih.gov

Potential in Agrochemical Research and Development

The inclusion of fluorinated motifs, particularly the difluoromethyl group, is a prominent strategy in the design of modern agrochemicals such as fungicides, herbicides, and insecticides. ccspublishing.org.cnresearchgate.netnih.gov Difluoromethyl pyridines have gained significant attention in agricultural chemistry due to their ability to enhance the biological efficacy of active ingredients. nih.govresearchgate.net

The difluoromethyl group can improve metabolic stability, leading to longer-lasting efficacy in the field. researchgate.net It also modulates the lipophilicity of the compound, which affects its uptake, transport within the plant, and interaction with the target pest or weed. researchgate.net Pyrazole carboxamides containing a difluoromethyl group are a well-known class of succinate (B1194679) dehydrogenase inhibitors (SDHIs) used as fungicides. researchgate.net While direct examples of this compound in commercial agrochemicals are not prominent, the core scaffold represents a highly promising platform for the development of new crop protection agents. The principles that make it attractive in medicinal chemistry—bioisosterism, metabolic stability, and tunable physicochemical properties—are equally relevant in agrochemical research. researchgate.netnih.gov

Exploration in Materials Science Research

While the primary applications of this compound and its derivatives have been in the life sciences, the unique properties imparted by the difluoromethyl group also suggest potential in materials science. Fluorinated compounds are explored for use in liquid crystals, polymers, and other advanced materials. researchgate.net

Components for Organic Electronics

The exploration of novel organic materials is a critical driver for advancements in the field of organic electronics. Pyridine-based compounds, in particular, have garnered significant attention due to their inherent electronic properties, which make them suitable for a variety of applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The introduction of fluorine atoms or fluorine-containing groups, such as the difluoromethyl group, into the pyridine structure can further modulate these properties, enhancing stability, and tuning energy levels for improved device performance.

Despite the theoretical potential of this compound as a component in organic electronics, a thorough review of scientific literature and research databases reveals a notable absence of studies dedicated to its synthesis, characterization, and application in this field. While research into pyridine derivatives for organic electronics is an active area, and the benefits of fluorination are well-documented, specific investigations into this compound have not been reported.

Generally, the pyridin-4-ol (or its tautomer, pyridin-4-one) moiety offers potential as a building block for various functional materials in organic electronics. The nitrogen atom in the pyridine ring provides electron-accepting characteristics, which can be beneficial for electron transport materials. The hydroxyl group offers a site for further chemical modification, allowing for the attachment of other functional groups to fine-tune the molecule's properties, such as its solubility, morphology in thin films, and electronic energy levels.

The presence of the difluoromethyl group at the 3-position is expected to have a significant impact on the electronic properties of the pyridin-4-ol core. The strong electron-withdrawing nature of the two fluorine atoms would lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous in designing materials with specific energy level alignments for efficient charge injection and transport in multilayer organic electronic devices. Furthermore, the C-F bonds are known for their high thermal and chemical stability, which could impart greater operational stability and longer lifetimes to devices incorporating such materials.

However, without experimental data from dedicated research, any discussion of the performance of this compound in organic electronic devices remains speculative. There are currently no published studies that detail its use as a host material, an electron or hole transport material, or an emissive component in OLEDs, nor are there reports on its charge carrier mobility in OFETs. Consequently, no data tables of research findings can be presented. The potential of this specific compound in the field of organic electronics is yet to be experimentally explored and validated by the scientific community.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Difluoromethyl)pyridin-4-ol, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves fluorination of pyridine precursors or functional group modifications. For example, enantioselective fluorination using agents like Selectfluor™ can introduce the difluoromethyl group. Reaction parameters such as temperature (e.g., 0–5°C for electrophilic fluorination), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., Pd for cross-coupling) critically affect yield . Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Structural confirmation employs ¹H/¹³C NMR to identify the pyridine ring protons (δ 7.5–8.5 ppm) and difluoromethyl group (δ 4.5–5.5 ppm with splitting due to F coupling). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₇H₆F₂NO: 174.0423). X-ray crystallography (if crystalline) resolves stereoelectronic effects of fluorine substitution, as seen in related fluorophenylpyridines .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) due to fluorine’s electronegativity enhancing binding affinity. For antimicrobial activity, conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. Fluorinated pyridines often show enhanced bioavailability, so ADME (Absorption, Distribution, Metabolism, Excretion) profiling in vitro (e.g., Caco-2 cell permeability) is recommended .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized when scaling from milligram to gram quantities?

  • Methodological Answer : Optimize microwave-assisted synthesis for rapid heating/cooling cycles to reduce side reactions. Use flow chemistry for precise control of fluorination exotherms. Monitor intermediates via in-line FTIR to adjust reagent stoichiometry dynamically. For example, excess Selectfluor™ (1.2 eq) improves difluoromethylation efficiency but requires quenching with Na₂S₂O₃ to prevent decomposition .

Q. How should researchers resolve contradictions in reported biological activity data for fluorinated pyridines?

  • Methodological Answer : Discrepancies may arise from impurities (>95% purity required via HPLC) or assay conditions (e.g., serum protein interference). Perform dose-response validation across multiple cell lines (e.g., HEK293 vs. HepG2) and orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Cross-reference with fluorinated analogs (e.g., 4-(trifluoromethyl)pyridines) to isolate electronic vs. steric effects .

Q. What computational strategies predict the regioselectivity of this compound in nucleophilic reactions?

  • Methodological Answer : Use DFT (Density Functional Theory) to calculate Fukui indices for electrophilic/nucleophilic sites. The difluoromethyl group at C3 directs nucleophiles to C2/C4 via inductive effects. Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets, leveraging fluorine’s σ-hole interactions with aromatic residues (e.g., Tyr, Phe) .

Q. What are the stability profiles of this compound under acidic/basic conditions, and how does this impact formulation?

  • Methodological Answer : Conduct forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h). LC-MS analysis typically shows hydrolysis of the difluoromethyl group to COOH under basic conditions. Stabilize formulations via lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in PEG-PLGA nanoparticles to mitigate hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.